Lamiide

Catalog No.
S603434
CAS No.
27856-54-8
M.F
C17H26O12
M. Wt
422.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lamiide

CAS Number

27856-54-8

Product Name

Lamiide

IUPAC Name

methyl (1S,4aR,6S,7R,7aS)-4a,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Molecular Formula

C17H26O12

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C17H26O12/c1-16(24)8(19)3-17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8+,9-,10+,11-,12-,14+,15+,16+,17+/m1/s1

InChI Key

VFYACENSDOLJGQ-SNONCDODSA-N

SMILES

Array

Canonical SMILES

CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

The exact mass of the compound Lamiide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 729641. It belongs to the ontological category of terpene glycoside in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lamiide is a highly functionalized C10 iridoid glycoside (C17H26O12) characterized by its cyclopentanopyran ring structure and specific hydroxylation pattern [1]. In pharmaceutical and nutraceutical procurement, it serves as a critical bioactive reference standard and precursor for systemic anti-inflammatory research. Unlike simpler monoterpenoids, Lamiide's complex stereochemistry and high degree of oxygenation dictate its unique solubility profile, oral bioavailability, and specific binding affinities to pro-inflammatory enzymes such as COX-2 and 5-LOX [1]. Its defined analytical signatures in mass spectrometry make it an indispensable standard for the quality control and standardization of Lamiaceae and Verbenaceae botanical extracts.

Substituting Lamiide with more common iridoid glycosides like loganin, aucubin, or catalpol fundamentally alters formulation pharmacokinetics and assay reproducibility [1]. Structure-activity relationship (SAR) studies demonstrate that the specific hydroxyl groups on Lamiide significantly shift its permeability and enzyme-binding behavior; for instance, while loganin is highly active in topical applications, Lamiide's hydroxylation restricts topical efficacy but optimizes it for oral and systemic anti-inflammatory pathways [1]. Furthermore, in analytical QA/QC workflows, generic iridoid mixtures fail to provide the distinct electrospray ionization (ESI-MS) fragmentation patterns required to quantify Lamiide-specific adulteration, leading to batch-to-batch inconsistencies in final product formulations[2].

Hydroxylation-Driven Route Specificity: Oral vs. Topical Efficacy

SAR studies indicate that the introduction of specific hydroxyl functions in iridoids dramatically alters tissue permeability [1]. Lamiide exhibits significantly lower topical anti-inflammatory activity compared to loganin, dictating its use in oral rather than topical formulations[1]. When procured for drug development, Lamiide must be targeted for systemic delivery where it demonstrates potent dose-dependent efficacy, such as significant edema reduction at 12.5–100 mg/kg oral dosing[1].

Evidence DimensionTopical vs. Oral Efficacy Profile
Target Compound DataLamiide (Highly hydroxylated, optimized for oral/systemic efficacy at 12.5-100 mg/kg)
Comparator Or BaselineLoganin (Less hydroxylated, higher topical permeability)
Quantified DifferenceHydroxylation restricts topical permeability, shifting the procurement focus strictly to oral/systemic delivery systems.
ConditionsStructure-activity relationship (SAR) evaluation for formulation route selection.

Prevents misallocation of R&D budgets by ensuring Lamiide is procured specifically for oral or systemic anti-inflammatory formulations rather than topical creams.

Selective Dual Inhibition of COX-2 and 5-LOX Pathways

Lamiide provides targeted suppression of pro-inflammatory mediators without the severe gastrointestinal side effects associated with non-selective COX-1 inhibitors [1]. In vitro assays demonstrate that Lamiide selectively inhibits COX-2 and suppresses 5-lipoxygenase (5-LOX) activity, showing moderate inhibition at 0.5 mM [1]. This dual-action profile, driven by free radical scavenging and direct enzyme interaction, distinguishes it from conventional NSAIDs like indomethacin [2].

Evidence DimensionEnzyme Inhibition Specificity
Target Compound DataLamiide (Selective COX-2 and 5-LOX inhibition at 0.5 mM)
Comparator Or BaselineIndomethacin / Standard NSAIDs (Non-selective COX-1/COX-2 inhibition)
Quantified DifferenceAvoids COX-1 mediated gastrointestinal toxicity while maintaining comparable downstream suppression of inflammatory mediators.
ConditionsIn vitro enzymatic assays and carrageenan-induced rat paw edema models.

Justifies the procurement of Lamiide as a specialized lead compound for developing gastrointestinal-sparing anti-inflammatory therapeutics.

Distinctive ESI-MS Fragmentation for Purity and Adulteration Assays

In complex botanical matrices, differentiating Lamiide from its epimers (e.g., lamerioside) and other C10 iridoids is critical for reproducible extract standardization [1]. Under high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS), Lamiide yields abundant[M+Na]+ and [M+K]+ adducts in positive ion mode, but is most definitively quantified using its intensive [M-H]- ions in negative mode [1]. This specific ionization behavior allows precise baseline resolution from closely related structural analogs [1].

Evidence DimensionMass Spectrometric Resolution
Target Compound DataLamiide (Intensive [M-H]- negative ion production and distinct retention time)
Comparator Or BaselineLamerioside (Epimeric iridoid) and generic C10 iridoids
Quantified DifferenceUnambiguous structural differentiation via negative mode ESI-MS fragmentation patterns not shared by epimers.
ConditionsHPLC-ESI/MS analysis of botanical extracts.

Essential for analytical buyers who require a highly specific reference standard to certify the purity and active concentration of commercial plant extracts.

Oral Anti-Inflammatory Drug Development

Utilizing Lamiide's specific SAR profile—characterized by low topical permeability but high systemic efficacy—as a lead compound for oral therapeutics targeting COX-2 and 5-LOX pathways without COX-1 GI toxicity [1] [3].

Botanical Extract Standardization (QA/QC)

Employing high-purity Lamiide as an analytical reference standard in HPLC-ESI/MS workflows to quantify the potency, differentiate from epimers like lamerioside, and authenticate the origin of Lamiaceae and Verbenaceae commercial extracts [2].

Free Radical Scavenging and Lipid Peroxidation Models

Procuring Lamiide as a baseline comparative antioxidant in lipid peroxidation models, given its established ability to protect cellular membranes from oxidative damage in vitro at defined concentrations [1].

XLogP3

-3.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

422.14242626 Da

Monoisotopic Mass

422.14242626 Da

Heavy Atom Count

29

Appearance

Powder

Wikipedia

Lamiide

Dates

Last modified: 08-15-2023

Explore Compound Types